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[2-(2-Chloroethyl)cyclopropyl]benzene

Cat. No.: B13189465
M. Wt: 180.67 g/mol
InChI Key: BDCGRAFAWXIIAF-UHFFFAOYSA-N
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Description

Historical Context of Cyclopropane (B1198618) and Chloroalkane Chemistry

The journey into the chemistry of cyclopropane began in 1881 with its discovery by August Freund. wikipedia.org Freund synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This discovery opened the door to the study of small, strained ring systems. A significant advancement came in 1887 when Gustavson improved the yield of cyclopropane synthesis by using zinc instead of sodium. wikipedia.org For a considerable time, cyclopropanes were largely regarded as laboratory curiosities due to the inherent ring strain, a concept famously articulated by Adolf von Baeyer. wiley-vch.de It wasn't until the 1960s and 1970s that the potential of cyclopropanes as versatile building blocks in organic synthesis began to be widely recognized. wiley-vch.de

Parallel to the developments in cyclopropane chemistry, the field of chloroalkane chemistry was also evolving. Haloalkanes, or alkyl halides, are compounds where one or more hydrogen atoms in an alkane are replaced by a halogen. newworldencyclopedia.orgwikipedia.org Chloroethane was first produced in the 15th century, but the systematic synthesis of such compounds progressed significantly in the 19th century with the advancement of organic chemistry. wikipedia.org Chloroalkanes are known for their utility as solvents, refrigerants, and crucial intermediates in a multitude of chemical transformations. ontosight.ai The carbon-chlorine bond introduces a reactive site into an otherwise inert alkane chain, allowing for a variety of nucleophilic substitution and elimination reactions. youtube.com

Significance of Cyclopropylbenzene (B146485) Derivatives in Organic Synthesis

Cyclopropylbenzene derivatives are of particular interest due to the electronic interactions between the cyclopropyl (B3062369) group and the benzene (B151609) ring. The cyclopropane ring, with its significant p-character in the C-C bonds, can electronically interact with the adjacent aromatic system, influencing its reactivity. wiley-vch.de This unique electronic nature makes cyclopropylbenzenes valuable in the synthesis of a wide array of more complex molecules.

These derivatives serve as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and materials with novel properties. ontosight.ainih.gov For instance, the rigid structure of the cyclopropane ring can impart specific conformational constraints on a molecule, which can be advantageous in drug design to enhance binding to biological targets. nih.gov Furthermore, the strained ring of cyclopropylbenzene derivatives can be selectively opened under various reaction conditions to yield a range of functionalized linear chains, providing a strategic advantage in synthetic pathways. The synthesis of various cyclopropylbenzene derivatives has been achieved through methods such as the decomposition of 5-phenylpyrazoline and the reaction of styrene (B11656) with methylene (B1212753) iodide and a zinc-copper couple. orgsyn.org

Foundational Research Methodologies for Novel Organic Structures

The elucidation and synthesis of novel organic structures, including substituted cyclopropylbenzenes, rely on a well-established and ever-evolving set of research methodologies. The process typically begins with the chemical synthesis of the target molecule. wikipedia.org Traditional methods in organic synthesis have historically involved stepwise, linear sequences of reactions, such as nucleophilic substitution, elimination, and oxidation-reduction, to build complex molecules from simpler starting materials. rroij.com

Once a new compound is synthesized, its structure must be rigorously confirmed. A variety of spectroscopic and analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups.

For a definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, X-ray crystallography is the gold standard. In cases where suitable crystals cannot be obtained, computational methods are increasingly used to predict and confirm structures. The development of new methodologies in organic synthesis is a dynamic field, with a continuous drive towards more efficient, selective, and environmentally friendly ways to create complex organic molecules. rroij.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl B13189465 [2-(2-Chloroethyl)cyclopropyl]benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-chloroethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCGRAFAWXIIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 2 Chloroethyl Cyclopropyl Benzene

Approaches to Cyclopropyl (B3062369) Ring Construction

The formation of the cyclopropane (B1198618) ring is a cornerstone of the synthesis and can be achieved through several distinct strategies. These methods primarily involve the creation of the three-membered ring from acyclic precursors.

Carbene and Carbenoid Cyclopropanation Methodologies

The addition of a carbene or a carbenoid species to an alkene is one of the most direct and widely utilized methods for constructing cyclopropane rings. In the context of synthesizing the phenylcyclopropyl core of the target molecule, styrene (B11656) serves as the logical alkene substrate.

This approach involves the [2+1] cycloaddition of a methylene (B1212753) group equivalent across the double bond of styrene. nih.gov A variety of reagents and catalytic systems have been developed for this transformation, each with its own advantages regarding yield, stereoselectivity, and substrate scope.

Simmons-Smith Reaction : This classic method uses a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species, which then reacts with the alkene. researchgate.net While effective, it requires stoichiometric amounts of the zinc reagent. researchgate.net

Catalytic Diazo-Derived Transformations : A more modern and atom-economical approach involves the use of diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, in the presence of a transition metal catalyst. nih.govresearchgate.net Catalysts based on rhodium, copper, and palladium are common. The reaction proceeds via a metal-carbene intermediate that transfers the carbene to the alkene. For instance, manganese-catalyzed cyclopropanation of allylic alcohols with sulfones as carbene precursors has been reported to produce cyclopropylmethanol (B32771) products in good yields. researchgate.net

Table 1: Comparison of Selected Cyclopropanation Methods for Styrene

MethodCarbene SourceCatalyst/ReagentTypical YieldKey Features
Simmons-SmithCH₂I₂Zn-Cu coupleModerate to GoodStoichiometric; good for unfunctionalized olefins. researchgate.net
CatalyticDiazoalkanesRh(II), Cu(I), Pd(0) complexesGood to ExcellentCatalytic; wide functional group tolerance. nih.govresearchgate.net
Dichlorocarbene AdditionCHCl₃NaOH, Phase-Transfer CatalystExcellentForms a dichlorocyclopropane intermediate requiring further reduction. guidechem.com
Methylene DonorLithiomethyl trimethylammonium triflateNoneGood (71% for cyclopropylbenzene)Functions as a methylene donor for cyclopropanation. rsc.org

Intramolecular Cyclization Reactions for Cyclopropane Formation

An alternative to cycloaddition is the formation of the cyclopropane ring through an intramolecular nucleophilic substitution. This strategy typically involves a 1,3-disubstituted propane (B168953) chain where one terminus bears a leaving group and the other a nucleophilic center.

A prominent example is the Wurtz-type reaction. For the synthesis of the phenylcyclopropyl moiety, a suitable precursor would be a 1,3-dihalo-1-phenylpropane. Treatment of this substrate with a reducing metal, such as sodium or zinc, induces an intramolecular coupling to form the cyclopropane ring. A well-documented procedure involves the synthesis of cyclopropylbenzene (B146485) from 1,3-dibromo-1-phenylpropane. orgsyn.org

Another powerful strategy is the Michael-initiated ring closure (MIRC). This cascade reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org This method allows for the creation of highly functionalized cyclopropanes with high stereoselectivity. rsc.org

Table 2: Intramolecular Cyclization Precursors for Phenylcyclopropane

Precursor TypeReaction NameReagentDescription
1,3-Dihalo-1-phenylpropaneWurtz ReactionNa or ZnReductive coupling of a 1,3-dihalide to form the C1-C3 bond. orgsyn.org
γ-Halo Ketone/EsterIntramolecular AlkylationBase (e.g., NaH, LDA)Formation of an enolate which displaces an internal halide.
Michael Acceptor with Leaving GroupMichael-Initiated Ring Closure (MIRC)NucleophileTandem Michael addition and intramolecular substitution. rsc.org

Ring Contraction and Expansion Routes to Cyclopropyl Systems

Ring contraction reactions provide a less common but synthetically useful route to cyclopropane derivatives. rsc.orgntu.ac.uk These methods typically involve the rearrangement of a four-membered ring system.

Favorskii Rearrangement : This reaction involves the treatment of an α-halocyclobutanone with a base to yield a cyclopropanecarboxylic acid derivative. While powerful, it necessitates the synthesis of a specific cyclobutanone (B123998) precursor. researchgate.net

Oxidative Ring Contraction : Certain cyclobutene (B1205218) derivatives can undergo oxidative ring contraction to form cyclopropylketones. For example, the use of m-chloroperoxybenzoic acid (mCPBA) can effect this transformation under mild conditions. organic-chemistry.org

Ring expansion reactions are generally not employed for the synthesis of simple cyclopropanes but are notable in other contexts, such as the Buchner ring expansion for converting arenes to cycloheptatrienes. wikipedia.org

Installation of the Chloroethyl Moiety

Once the phenylcyclopropane core is established, the final step is the introduction of the 2-chloroethyl side chain. This can be accomplished by either functionalizing a pre-existing side chain or by attaching the entire chloroethyl unit to the cyclopropane ring.

Regioselective Halogenation Techniques

A common and direct approach involves the conversion of a 2-(2-phenylcyclopropyl)ethanol precursor into the corresponding chloride. This transformation is a standard functional group interconversion. The hydroxyl group of the alcohol is converted into a better leaving group, which is then displaced by a chloride ion.

Several standard laboratory reagents are effective for this purpose:

Thionyl Chloride (SOCl₂) : This reagent is widely used to convert primary and secondary alcohols to alkyl chlorides. The reaction often includes a base like pyridine (B92270) to neutralize the HCl byproduct. This is analogous to the synthesis of (2-chloroethyl)benzene (B74947) from phenethyl alcohol.

Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃) : These are also effective chlorinating agents for alcohols.

Appel Reaction : This reaction uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to chlorides under mild, neutral conditions.

The regioselectivity of these reactions is typically very high, as they specifically target the hydroxyl group, leaving the phenyl and cyclopropyl moieties intact.

Table 3: Reagents for the Conversion of 2-Phenylcyclopropylethanol to the Target Chloride

ReagentCo-reagent/SolventMechanismAdvantages
Thionyl Chloride (SOCl₂)Pyridine or DMF (cat.)Sₙ2 or SₙiGaseous byproducts (SO₂, HCl) are easily removed.
Phosphorus Pentachloride (PCl₅)Ether or CH₂Cl₂Sₙ2Powerful chlorinating agent.
Triphenylphosphine (PPh₃) / CCl₄AcetonitrileSₙ2 (Appel Reaction)Mild, neutral conditions; good for sensitive substrates.
N-Chlorosuccinimide (NCS)Triphenylphosphine (PPh₃)Sₙ2Mild conditions.

Alkylation with Pre-formed Chloroethyl Synthons

An alternative strategy involves the formation of a carbon-carbon bond between a nucleophilic phenylcyclopropane derivative and an electrophilic two-carbon unit already containing the chlorine atom.

This could theoretically be achieved by deprotonating phenylcyclopropane at the benzylic position to form an anion, which is then alkylated with a synthon like 1-bromo-2-chloroethane. However, generating and controlling the regioselectivity of such an anion can be challenging. A more controlled approach would involve a pre-functionalized cyclopropane, such as a cyclopropyl Grignard reagent or organolithium species, reacting with an appropriate electrophile. The synthesis typically involves the introduction of the chloroethyl group via nucleophilic substitution reactions on cyclopropane precursors.

Functional Group Interconversions for Chloroethyl Group Introduction

A crucial step in the synthesis of [2-(2-chloroethyl)cyclopropyl]benzene is the introduction of the 2-chloroethyl moiety onto the cyclopropane ring. A common and effective method for this transformation is the functional group interconversion of a precursor alcohol. A plausible precursor for this strategy is 2-(2-phenylcyclopropyl)ethanol. This alcohol can be synthesized through several routes, including the reduction of a corresponding ester or carboxylic acid, or via the ring-opening of an epoxide.

Once 2-(2-phenylcyclopropyl)ethanol is obtained, it can be converted to the desired chloroethyl derivative using a variety of chlorinating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.

Common Chlorinating Agents for Alcohol Conversion:

ReagentTypical ConditionsAdvantagesPotential Drawbacks
Thionyl chloride (SOCl₂)Often with a base like pyridine, or neatReadily available, gaseous byproducts are easily removedCan lead to rearrangements, potential for side reactions with sensitive functional groups
Phosphorus pentachloride (PCl₅)Inert solvent, often at low temperaturesEffective for primary and secondary alcoholsSolid reagent, can be harsh, produces HCl
Appel reaction (PPh₃, CCl₄)Inert solvent (e.g., CH₂Cl₂)Mild conditions, good for sensitive substratesStoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification

For the conversion of 2-(2-phenylcyclopropyl)ethanol, treatment with thionyl chloride in the presence of a non-nucleophilic base like pyridine would be a standard approach. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

Aromatic Functionalization in the Context of this compound Synthesis

Aromatic functionalization can be a powerful tool in the synthesis of this compound, potentially allowing for the introduction of the chloroethylcyclopropyl group or its precursor onto the benzene (B151609) ring. One of the most prominent methods for forming a carbon-carbon bond to an aromatic ring is the Friedel-Crafts acylation. niscpr.res.inlibretexts.orgchemguide.co.ukyoutube.com

A potential synthetic route could involve the Friedel-Crafts acylation of cyclopropylbenzene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). niscpr.res.ingoogle.com This reaction would yield 2-chloro-1-(phenylcyclopropyl)ethanone.

Proposed Friedel-Crafts Acylation Route:

Acylation: Cyclopropylbenzene is reacted with 2-chloroacetyl chloride and AlCl₃. The cyclopropyl group is an ortho-, para-director, so a mixture of isomers is expected.

Reduction: The resulting ketone can then be reduced to the corresponding alcohol, 2-chloro-1-(phenylcyclopropyl)ethanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Hydrodechlorination/Chlorination Sequence: The chloro group at the 2-position of the ethanol (B145695) can be removed via catalytic hydrogenation, yielding 2-(phenylcyclopropyl)ethanol. Subsequent chlorination of the hydroxyl group, as described in section 2.2.3, would provide the target molecule.

It is important to note that Friedel-Crafts reactions can be limited by the reactivity of the aromatic ring and the potential for polysubstitution. libretexts.org The presence of the cyclopropyl group, which can be sensitive to strong acids, may also require careful optimization of reaction conditions.

Stereochemical Control in this compound Synthesis

The cyclopropane ring in this compound contains two stereocenters, leading to the possibility of diastereomers (cis and trans) and enantiomers. Controlling the stereochemistry of the cyclopropane ring is a significant challenge and a key aspect of modern synthetic chemistry.

Diastereoselective Synthetic Pathways

Diastereoselectivity in cyclopropanation reactions is often achieved by employing stereoselective reagents or by taking advantage of steric or electronic biases in the substrate. A common method for the synthesis of cyclopropanes is the reaction of an alkene with a carbene or carbenoid.

For the synthesis of a precursor to this compound, one could envision the cyclopropanation of a substituted styrene derivative. The diastereoselectivity of such reactions is often influenced by the nature of the carbene and the substituents on the alkene. Rhodium-catalyzed decomposition of diazo compounds in the presence of an alkene is a well-established method for cyclopropanation and can exhibit high diastereoselectivity. organic-chemistry.org For instance, the reaction of aryldiazoacetates with N-vinylphthalimide has been shown to be highly trans-selective. organic-chemistry.org

Factors Influencing Diastereoselectivity in Cyclopropanation:

FactorInfluenceExample
Catalyst The ligands on the metal catalyst can create a chiral environment that favors the formation of one diastereomer over the other.Dirhodium catalysts with bulky ligands often favor the trans-isomer. organic-chemistry.org
Substrate The steric bulk of the substituents on the alkene can direct the approach of the carbene.Bulky groups on the alkene will generally favor the formation of the less sterically hindered trans-cyclopropane.
Reaction Conditions Temperature and solvent can influence the transition state energies and thus the diastereomeric ratio.Lower temperatures often lead to higher selectivity.

Enantioselective Catalytic Approaches

Achieving enantioselectivity in the synthesis of this compound requires the use of a chiral catalyst or a chiral auxiliary. In recent years, significant progress has been made in the development of enantioselective cyclopropanation reactions.

One promising approach involves the use of engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, to catalyze the cyclopropanation of styrenes with diazo compounds. nih.govacs.orgnih.govrochester.edurochester.edu These biocatalytic methods can provide high diastereo- and enantioselectivity under mild reaction conditions. nih.govrochester.edu For example, myoglobin-mediated carbene transfer has been used for the synthesis of nitrile-substituted cyclopropanes with excellent stereocontrol. nih.govrochester.edu

Chiral transition metal complexes, particularly those of rhodium and copper with chiral ligands, are also widely used for enantioselective cyclopropanation. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Examples of Chiral Catalysts for Enantioselective Cyclopropanation:

Catalyst SystemLigand TypeTypical SubstratesReported Enantioselectivity
Dirhodium(II) complexesChiral carboxylates or carboxamidatesStyrenes, vinyl acetatesCan exceed 90% ee
Copper(I) complexesBis(oxazoline) (BOX) or Salen-type ligandsStyrenes, acrylatesOften high, >90% ee
Engineered MyoglobinPorphyrin active site within a protein scaffoldStyrenes, vinylarenesUp to >99% ee nih.govrochester.edu

By selecting the appropriate chiral catalyst and reaction conditions, it is plausible to synthesize enantiomerically enriched precursors to this compound, which can then be converted to the final target molecule while retaining the stereochemical integrity of the cyclopropane ring.

Chemical Reactivity and Transformation Pathways of 2 2 Chloroethyl Cyclopropyl Benzene

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, characterized by its significant ring strain, is susceptible to various ring-opening reactions. The presence of the adjacent phenyl group can stabilize intermediates formed during these transformations, thereby facilitating cleavage of the three-membered ring.

Nucleophilic and Electrophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropane (B1198618) ring in [2-(2-Chloroethyl)cyclopropyl]benzene possess partial π-character, allowing them to be attacked by both nucleophiles and electrophiles, leading to ring cleavage.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. This reaction is often facilitated by the presence of an electron-withdrawing group on the ring, which is not the case here. However, under forcing conditions, ring-opening may occur. For instance, reaction with thiophenolates in a polar aprotic solvent like DMSO could potentially lead to a ring-opened product. researchgate.netresearchgate.net The regioselectivity of the attack would be influenced by steric hindrance and the electronic effects of the phenyl and chloroethylphenyl groups.

Electrophilic Ring-Opening: Electrophiles readily attack the cyclopropane ring, leading to the formation of a carbocationic intermediate that is stabilized by the adjacent phenyl group. This stabilization dictates the regioselectivity of the ring-opening. Protonation of the cyclopropane ring, particularly at the distal C2-C3 bond, can lead to a dicationic species that can then react with a nucleophile. nih.gov For example, in the presence of a strong acid, the ring can open to form a carbocation, which can then be trapped by a nucleophile or undergo rearrangement. Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid could also lead to ring-opened products. nih.gov

Reagent Conditions Expected Product Type
Strong Nucleophile (e.g., RS⁻)Polar Aprotic Solvent (e.g., DMSO)Ring-opened thioether
Strong Acid (e.g., H₂SO₄)-Ring-opened alcohol or rearranged product
Benzene (B151609) / Lewis Acid-1,3-diphenylpropane derivative

Thermal and Photochemical Rearrangements of the Cyclopropane System

Thermal Rearrangements: Phenylcyclopropanes can undergo thermal rearrangements, although typically high temperatures are required. These reactions often proceed through a diradical mechanism initiated by homolytic cleavage of a cyclopropane bond. The resulting diradical can then rearrange to form various isomeric products, including alkenes. The specific products formed would depend on the stability of the possible radical intermediates. For vinyl-substituted phenylcyclopropanes, thermal rearrangements such as the vinylcyclopropane (B126155) rearrangement can occur, leading to cyclopentene (B43876) derivatives. nih.govacs.orgnih.gov While the chloroethyl group is not a vinyl group, the principles of bond cleavage and rearrangement under thermal stress are relevant.

Photochemical Rearrangements: Upon photochemical excitation, phenylcyclopropanes can undergo a variety of rearrangements. unirioja.es These reactions can proceed through either singlet or triplet excited states and may involve diradical intermediates. baranlab.org The specific rearrangement pathway is often dependent on the substitution pattern and the reaction conditions, including the wavelength of light and the presence of a sensitizer. For instance, photochemical reactions can lead to ring-opening and the formation of isomeric alkenes or products of intramolecular cyclization. rsc.org

Condition Intermediate Type Potential Product Type
High Temperature (Pyrolysis)DiradicalIsomeric Alkenes
UV IrradiationExcited State (Singlet or Triplet)Isomeric Alkenes, Cyclized Products

Radical Reactions and Fragmentations of the Cyclopropyl Moiety

The cyclopropyl group can participate in radical reactions. The cyclopropylcarbinyl radical, which could be formed by hydrogen abstraction from the cyclopropane ring, is known to undergo rapid ring-opening to form a homoallylic radical. ucl.ac.uk This process is often used as a radical clock in mechanistic studies. acs.org The stability of the resulting radical will determine the preferred fragmentation pathway.

Electron impact mass spectrometry of phenylcyclopropane derivatives shows characteristic fragmentation patterns involving the opening of the cyclopropane ring. nih.gov The nature of the substituents on the ring significantly influences the fragmentation pathways and the relative abundances of the resulting ions. nih.gov

Reactivity of the Chloroethyl Side Chain

The chloroethyl side chain in this compound is a primary alkyl halide, making it susceptible to both nucleophilic substitution and elimination reactions. The chlorine atom is a good leaving group, facilitating these transformations.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

The carbon atom bonded to the chlorine is a primary carbon, which strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. This results in the inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Strong nucleophiles, such as hydroxide, alkoxides, cyanide, and amines, will readily displace the chloride ion to form a variety of substituted products. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents are known to favor SN2 reactions. libretexts.org

An SN1 (unimolecular nucleophilic substitution) mechanism is highly unlikely for this primary alkyl halide due to the instability of the corresponding primary carbocation. researchgate.net

Nucleophile Solvent Product
NaOHH₂O/Ethanol (B145695)2-[2-(Hydroxyethyl)cyclopropyl]benzene
NaCNDMSO3-[2-(Cyclopropyl)phenyl]propanenitrile
NH₃Ethanol2-[2-(Aminoethyl)cyclopropyl]benzene
CH₃O⁻Na⁺Methanol[2-(2-Methoxyethyl)cyclopropyl]benzene

Elimination Reactions for Olefin Formation

When treated with a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction to form an olefin. In this reaction, the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion is simultaneously eliminated, leading to the formation of a double bond.

The product of this elimination would be [2-(vinyl)cyclopropyl]benzene. The Zaitsev rule, which predicts the formation of the more substituted alkene, is relevant here, although in this specific case there is only one possible elimination product. masterorganicchemistry.com Competition between SN2 and E2 reactions is a common feature for primary alkyl halides, and the outcome can often be controlled by the choice of base and reaction conditions. Strong, bulky bases favor E2, while smaller, less hindered bases that are also good nucleophiles may favor SN2.

Base Conditions Major Product
Potassium tert-butoxide (t-BuOK)tert-Butanol, Heat[2-(Vinyl)cyclopropyl]benzene (E2)
Sodium ethoxide (NaOEt)Ethanol, HeatMixture of [2-(2-Ethoxyethyl)cyclopropyl]benzene (SN2) and [2-(Vinyl)cyclopropyl]benzene (E2)

Intramolecular Cyclization via the Chloroethyl Group

The presence of a chloroethyl group attached to the cyclopropane ring, which is in turn bonded to a benzene ring, sets the stage for potential intramolecular cyclization reactions. A plausible and significant pathway is an intramolecular Friedel-Crafts alkylation. In this reaction, the chloroethyl group acts as an electrophile, and the electron-rich benzene ring serves as the nucleophile. This transformation is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a carbocation or a carbocation-like species at the ethyl side chain.

The reaction would proceed through the formation of a key intermediate, likely a primary carbocation, which would then be attacked by the aromatic ring. Due to the instability of primary carbocations, it is also possible that the reaction proceeds via a concerted mechanism where the C-Cl bond is broken as the new C-C bond with the aromatic ring is formed. The cyclization is expected to occur at the ortho position of the benzene ring, leading to the formation of a six-membered ring fused to the cyclopropane and benzene rings. This would result in a rigid, tricyclic structure, specifically a derivative of cyclopropa[a]tetralin.

Intramolecular Friedel-Crafts reactions are generally favored when they lead to the formation of five- or six-membered rings. In the case of this compound, the formation of a six-membered ring is sterically and thermodynamically favorable.

Table 1: Plausible Intramolecular Cyclization of this compound

Reactant Reagents Major Product Reaction Type

Aromatic Ring Reactivity

The benzene ring in this compound is susceptible to a variety of transformations, characteristic of aromatic compounds. The cyclopropyl substituent significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The cyclopropyl group is known to be an activating substituent and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is attributed to the ability of the cyclopropane ring's Walsh orbitals, which have significant p-character, to overlap with the π-system of the benzene ring, thereby stabilizing the arenium ion intermediate formed during the substitution. The stabilization is more effective when the electrophile attacks the ortho or para positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product (Predicted) Minor Product (Predicted)
Nitration HNO₃, H₂SO₄ 1-cyclopropyl-4-nitro-2-(2-chloroethyl)benzene 1-cyclopropyl-2-nitro-3-(2-chloroethyl)benzene
Bromination Br₂, FeBr₃ 1-bromo-4-cyclopropyl-5-(2-chloroethyl)benzene 1-bromo-2-cyclopropyl-3-(2-chloroethyl)benzene
Acylation CH₃COCl, AlCl₃ 1-(4-cyclopropyl-3-(2-chloroethyl)phenyl)ethanone 1-(2-cyclopropyl-3-(2-chloroethyl)phenyl)ethanone

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that can coordinate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.

In the case of this compound, neither the cyclopropyl nor the chloroethyl group is a classical DMG. The cyclopropyl group lacks a heteroatom for coordination with the lithium reagent. While the chlorine atom in the chloroethyl group has lone pairs, its ability to act as an effective DMG in this context is questionable and not well-established.

Furthermore, attempts at direct lithiation of phenylcyclopropane itself have been shown to be problematic. Instead of deprotonation of the aromatic ring, the reaction with strong bases like alkyllithiums can lead to the opening of the strained cyclopropane ring. This suggests that directed ortho-metalation would not be a viable strategy for the selective functionalization of the ortho position of the benzene ring in this compound. Alternative strategies would be required to achieve such regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloroethyl group in this compound provides a handle for transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can participate in reactions such as Suzuki, Negishi, and Stille couplings, where a new carbon-carbon bond is formed. These reactions are typically catalyzed by palladium or nickel complexes.

For instance, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base could be used to introduce a new aryl group at the ethyl side chain, leading to the formation of a 1,2-diarylpropane derivative attached to the cyclopropane ring.

Alternatively, the aromatic ring could be functionalized with a leaving group, such as a bromine or iodine atom (introduced via electrophilic aromatic substitution), which could then participate in cross-coupling reactions. This would allow for the introduction of a wide variety of substituents onto the benzene ring.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Partner 1 Coupling Partner 2 Catalyst System Product Type
This compound Arylboronic acid Pd catalyst, base Arylated side chain

Interplay of Functional Groups in Complex Reaction Cascades

The coexistence of three distinct functional groups in this compound can lead to complex reaction cascades and raises the question of chemoselectivity in chemical transformations.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In this compound, a variety of chemoselective transformations can be envisioned.

For example, reduction of the molecule could be directed towards different functional groups depending on the reagents and conditions employed. Catalytic hydrogenation with a palladium catalyst would likely reduce the benzene ring and potentially open the cyclopropane ring under harsh conditions, while leaving the chloroethyl group intact. Conversely, reduction with a reagent like lithium aluminum hydride would be expected to reduce the chloroethyl group to an ethyl group via nucleophilic substitution, without affecting the benzene or cyclopropane rings.

Oxidation reactions could also be chemoselective. Strong oxidizing agents would likely lead to the degradation of the molecule. However, milder reagents might allow for selective oxidation. For instance, oxidation of the benzene ring to a phenol (B47542) could be achieved under specific conditions, while leaving the other functional groups untouched.

The chloroethyl group is susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, such as amines, alkoxides, and cyanides, could be used to displace the chloride ion, providing a versatile route to a variety of derivatives without affecting the cyclopropane or benzene rings, provided the reaction conditions are mild.

Table 4: Examples of Potential Chemoselective Transformations

Reagent/Condition Targeted Functional Group Expected Transformation
H₂, Pd/C (mild) Benzene Ring Reduction to cyclohexane
LiAlH₄ Chloroethyl Group Reduction to ethyl group
NaCN Chloroethyl Group Nucleophilic substitution to form a nitrile

Remote Functionalization Strategies

The strategic placement of a cyclopropyl group adjacent to a phenyl ring in this compound offers unique opportunities for remote functionalization. This is primarily achieved through the generation of a cyclopropylmethyl radical, which can undergo rapid ring-opening. This process effectively transfers reactivity from the initial site of radical formation to a more distant carbon atom, enabling the introduction of functional groups at positions that are not easily accessible through classical synthetic methods. The core principle of this strategy revolves around the high strain energy of the cyclopropane ring, which provides a thermodynamic driving force for the ring-opening of the corresponding radical intermediate.

The process is initiated by the formation of a radical at the carbon atom adjacent to the cyclopropyl ring. In the case of this compound, this can be envisioned to occur via the homolytic cleavage of the carbon-chlorine bond in the chloroethyl side chain, typically induced by a radical initiator or photoredox catalysis. The resulting primary radical is in close proximity to the cyclopropyl ring.

This cyclopropylmethyl radical is a key intermediate that is known to be highly unstable and undergoes a rapid ring-opening reaction to form a more stable homoallylic radical. The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 10⁸ s⁻¹ at room temperature. The presence of a phenyl substituent on the cyclopropane ring can influence this rate.

The regioselectivity of the ring-opening process is a critical aspect of these remote functionalization strategies. The cleavage of one of the internal C-C bonds of the cyclopropane ring can lead to the formation of different isomeric radicals. The outcome is generally governed by the stability of the resulting radical. In the case of the radical derived from this compound, the ring-opening would lead to a homoallylic radical, where the unpaired electron is delocalized over the allylic system and is also influenced by the adjacent phenyl group.

Once the homoallylic radical is formed, it can be trapped by a variety of reagents to introduce a new functional group at the remote position. The specific functional group that is introduced depends on the trapping agent used. This two-step sequence of radical generation followed by ring-opening and trapping constitutes a powerful strategy for the 1,5-difunctionalization of the carbon skeleton.

While specific documented examples of remote functionalization starting directly from this compound are not extensively reported in the literature, the principles of cyclopropylmethyl radical reactivity provide a clear blueprint for its potential applications in this area. The following table outlines the key steps and intermediates involved in a hypothetical remote functionalization pathway for this compound.

StepDescriptionIntermediate StructureKey Features
1. Radical Initiation Homolytic cleavage of the C-Cl bond in the chloroethyl side chain.A primary radical adjacent to the cyclopropyl ring.Can be initiated by radical initiators (e.g., AIBN) or photoredox catalysis.
2. Cyclopropylmethyl Radical Formation The initially formed radical is a substituted cyclopropylmethyl radical.A radical on the carbon alpha to the cyclopropyl ring.This is a high-energy, short-lived intermediate.
3. Ring-Opening Rapid cleavage of a C-C bond of the cyclopropane ring.A resonance-stabilized homoallylic radical.This is the key step for relocating the radical center. The phenyl group influences the stability of the resulting radical.
4. Radical Trapping The homoallylic radical reacts with a trapping agent.A functionalized acyclic product.The nature of the trapping agent determines the final functional group introduced.

This strategy allows for the transformation of the relatively simple starting material, this compound, into more complex molecules with functional groups positioned at a significant distance from the aromatic ring, a transformation that would be challenging to achieve through conventional ionic pathways. The efficiency and selectivity of such a process would be highly dependent on the reaction conditions, including the choice of radical initiator, trapping agent, and solvent.

Further research into the reactivity of this compound and its derivatives is warranted to fully exploit the potential of this remote functionalization strategy. The development of catalytic and stereoselective methods would further enhance the synthetic utility of this approach, providing access to a wide range of functionalized aromatic compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 2 Chloroethyl Cyclopropyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like [2-(2-Chloroethyl)cyclopropyl]benzene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential to assign every proton and carbon signal and confirm the molecular framework.

Multi-dimensional NMR experiments are critical for deciphering the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). For this compound, COSY would reveal correlations between the protons of the chloroethyl group (-CH₂-CH₂-Cl) and between the protons on the cyclopropyl (B3062369) ring and the proton on the carbon linking the ethyl group. It would also help differentiate the complex spin systems of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically ²J and ³J) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations would include those between the benzylic cyclopropyl proton and the aromatic carbons, and between the chloroethyl protons and the cyclopropyl carbons, thus confirming the connectivity of the major structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences, such as the relative orientation of the phenyl ring and the chloroethyl substituent around the cyclopropane (B1198618) ring.

Based on established chemical shift principles and data from analogous compounds like cyclopropylbenzene (B146485) and chloroethane, the following NMR assignments for this compound can be predicted. docbrown.infodocbrown.infopdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionProton (¹H) Predicted δ (ppm)Carbon (¹³C) Predicted δ (ppm)Key HMBC Correlations
Aromatic C-H (ortho)~7.2-7.3~128.5C-ipso, C-meta, C-benzylic
Aromatic C-H (meta)~7.1-7.2~126.0C-ortho, C-para, C-ipso
Aromatic C-H (para)~7.0-7.1~125.5C-meta
Aromatic C-ipso-~142.0H-ortho, H-benzylic
Cyclopropyl-CH (benzylic)~1.8-2.0~22.0C-ipso, C-ortho, Cyclopropyl CH₂, Ethyl CH₂
Cyclopropyl-CH₂~0.7-1.2~12.0C-benzylic, Ethyl CH₂
Ethyl-CH₂~1.6-1.8~35.0C-benzylic, Cyclopropyl carbons, CH₂Cl
Ethyl-CH₂Cl~3.5-3.7~45.0Ethyl CH₂

The semi-rigid cyclopropane ring and the rotatable single bonds in the side chain make conformational analysis a key aspect of characterizing this compound. Vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. cdnsciencepub.com Careful analysis of the coupling constants within the cyclopropyl ring can establish the relative stereochemistry (cis/trans) of the substituents. cdnsciencepub.comdtic.mil Typically, J_cis values (around 6-10 Hz) are larger than J_trans values (around 3-7 Hz) in substituted cyclopropanes. cdnsciencepub.comacs.org Furthermore, NOESY data can provide through-space distance constraints to determine the preferred rotational conformation (rotamer) of the chloroethyl group relative to the phenylcyclopropyl moiety.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the unique elemental formula of this compound, which is C₁₁H₁₃Cl (calculated exact mass: 180.0706). A critical feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks: an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) at two mass units higher, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

In tandem mass spectrometry, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. rsc.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.ukwikipedia.org The fragmentation of this compound is expected to be directed by the stability of the resulting carbocations and neutral losses. libretexts.orgyoutube.com

Key fragmentation pathways would likely include:

Benzylic Cleavage: Cleavage of the bond between the cyclopropyl ring and the ethyl group, or between the phenyl ring and the cyclopropyl group. The formation of the tropylium (B1234903) ion (m/z 91) or a related cyclopropylphenyl cation (m/z 117) is a common pathway for alkylbenzenes. nih.gov

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (loss of 36 Da) from the molecular ion.

Cleavage of the Chloroethyl Side Chain: Loss of the chloroethyl radical (•CH₂CH₂Cl) or a chloroethyl cation ([CH₂CH₂Cl]⁺), with a characteristic isotopic pattern at m/z 63 and 65. dtic.mil

Cyclopropane Ring Opening: The strained cyclopropane ring can undergo rearrangement and fragmentation, leading to a variety of smaller ions. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment StructureOrigin
180[C₁₁H₁₃Cl]⁺•Molecular Ion (M⁺•)
144[C₁₁H₁₂]⁺•Loss of HCl from M⁺•
117[C₉H₉]⁺Loss of •CH₂CH₂Cl from M⁺•
115[C₉H₇]⁺Loss of C₂H₄ from [C₁₁H₁₁]⁺
91[C₇H₇]⁺Tropylium ion, from rearrangement and cleavage
63[C₂H₄Cl]⁺Chloroethyl cation

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com A change in dipole moment during a vibration is required for IR activity, whereas a change in polarizability is required for Raman activity. Analyzing the vibrational spectrum provides information about the functional groups present in the molecule. libretexts.orglibretexts.org

For this compound, the spectrum is a composite of the vibrations of its constituent parts: the phenyl ring, the cyclopropyl ring, the alkyl chain, and the carbon-chlorine bond.

Aromatic Ring Vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1620-1450 cm⁻¹ region. Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can also be indicative of the substitution pattern on the benzene (B151609) ring.

Cyclopropane Ring Vibrations: The C-H bonds of the cyclopropane ring also have stretching frequencies in the 3100-3000 cm⁻¹ region. The ring itself has characteristic "breathing" and deformation modes, although these can be difficult to assign in a complex molecule.

Alkyl C-H Vibrations: The methylene (B1212753) (CH₂) groups of the ethyl chain will show symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ region. nih.gov

Carbon-Chlorine Vibration: The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 750 and 650 cm⁻¹. researchgate.net This band can be a key diagnostic for the presence of the chloroalkane functionality.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic & CyclopropylMedium
2960-2850C-H StretchAlkyl (CH₂)Medium-Strong
1600, 1580, 1500C=C StretchAromatic RingMedium-Weak (Variable)
1450CH₂ ScissoringAlkyl (CH₂)Medium
~1020Ring BreathingCyclopropaneWeak (Often strong in Raman)
900-675C-H Out-of-Plane BendAromatic RingStrong
750-650C-Cl StretchChloroalkaneStrong

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering unparalleled insight into the conformational preferences of molecules in their crystalline form. While crystallographic data for this compound is not presently available in publicly accessible databases, the application of this methodology to its derivatives and related phenylcyclopropane structures is crucial for a comprehensive understanding of their stereochemistry and non-covalent interactions.

The structural elucidation of cyclopropane derivatives by X-ray diffraction is particularly insightful due to the inherent strain and unique bonding characteristics of the three-membered ring. The technique allows for the precise measurement of the cyclopropane ring's geometry, including the C-C bond lengths and the angles between the substituent groups and the ring plane. For a molecule such as this compound, single-crystal X-ray analysis would definitively establish the cis or trans relationship between the phenyl and the 2-chloroethyl substituents on the cyclopropane ring.

In the solid state, intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces dictate the crystal packing. An X-ray crystallographic study would identify and characterize these interactions, providing a detailed picture of the supramolecular assembly. For derivatives of this compound, the nature and geometry of these interactions can be pivotal in determining physical properties like melting point and solubility.

Research on substituted cyclopropanes has demonstrated the utility of X-ray crystallography in confirming stereochemistry and understanding conformational behavior. For instance, studies on dinitrile-substituted cyclopropanes have utilized X-ray diffraction to verify the cis and trans configurations of the nitrile groups relative to the cyclopropane ring. nih.gov Similarly, the crystal structures of complex natural products containing cyclopropane rings have been elucidated, confirming their intricate three-dimensional architectures. researchgate.net

The data obtained from an X-ray crystallographic experiment on a derivative of this compound would typically be presented in a detailed crystallographic information file (CIF), with key parameters summarized in tables. An illustrative example of such a data table is provided below for a hypothetical monosubstituted phenylcyclopropane derivative.

Illustrative Crystallographic Data for a Phenylcyclopropane Derivative

ParameterValue
Empirical FormulaC11H13ClO
Formula Weight196.67
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.253(2)
b (Å)8.147(1)
c (Å)12.465(3)
β (°)109.34(1)
Volume (Å3)982.1(4)
Z4
Density (calculated) (g/cm3)1.329
R-factor (%)4.25

Theoretical and Computational Investigations of 2 2 Chloroethyl Cyclopropyl Benzene

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Properties

No published Density Functional Theory (DFT) studies specifically detailing the ground state properties of [2-(2-Chloroethyl)cyclopropyl]benzene were found. Such studies would typically provide insights into the molecule's electronic distribution, orbital energies, and optimized geometry.

Ab Initio Methods for High-Level Electronic Structure Analysis

There is no available research that employs high-level ab initio methods to analyze the electronic structure of this compound. These methods, while computationally intensive, offer a high degree of accuracy in determining electronic properties.

Conformational Space Exploration and Energy Minimization

No studies on the conformational space exploration or energy minimization of this compound have been identified. This type of investigation is crucial for understanding the molecule's three-dimensional structure and the relative stability of its different conformers.

Computational Studies on Reaction Mechanisms and Transition States

Potential Energy Surface Mapping

No research has been found that maps the potential energy surface for any reaction involving this compound. Such a map would be essential for visualizing reaction pathways and identifying intermediates and transition states.

Activation Energy Calculations

There are no available computational studies that calculate the activation energies for reactions involving this compound. This data is fundamental for understanding the kinetics and feasibility of its chemical transformations.

Research on "this compound" in Theoretical and Computational Chemistry Remains Undocumented in Publicly Accessible Literature

Despite a thorough search of scientific databases and computational chemistry literature, no specific theoretical or computational investigations focusing on the molecular dynamics or spectroscopic parameters of this compound were identified. The current body of public research appears to lack dedicated studies on this particular chemical compound.

While no direct research on "this compound" is available, studies on related compounds such as "2-chloroethyl benzene" and "cyclopropylbenzene" offer some insight into the methodologies that could be applied to understand its theoretical and dynamic behavior.

Insights from Related Compounds

Computational Analysis of 2-Chloroethyl Benzene (B151609): Quantum computational studies have been performed on 2-chloroethyl benzene, a structurally related molecule. These investigations have utilized Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G++(d,p) basis set, to optimize the molecular geometry and predict vibrational frequencies. researchgate.netsciprofiles.com Spectroscopic analyses, including FT-IR, UV-Vis, and NMR, have been both experimentally measured and theoretically predicted, showing good agreement. researchgate.netsciprofiles.com Such studies also explored the molecule's electronic properties, including Natural Bond Order (NBO), Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, to understand charge distribution and reactivity. researchgate.netsciprofiles.com

Theoretical and Spectroscopic Studies of Cyclopropylbenzene (B146485): For cyclopropylbenzene, theoretical and experimental studies have focused on its conformational analysis. researchgate.netlatrobe.edu.au Researchers have investigated the "bisected" and "perpendicular" conformers, with the bisected form generally found to be more stable. researchgate.net These studies employed methods like ab initio molecular orbital calculations and resonance-enhanced multiphoton ionization (REMPI) spectroscopy to probe the molecule's structure and vibrational modes. researchgate.netlatrobe.edu.au

The absence of specific research on "this compound" suggests a gap in the current scientific literature. Future computational studies could build upon the methodologies used for its constituent fragments to provide valuable data on its dynamic behavior and spectroscopic signature. Such research would be crucial for understanding the properties of this specific compound.

Applications of 2 2 Chloroethyl Cyclopropyl Benzene in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Natural Products

The cyclopropane (B1198618) motif is a key structural feature in a variety of natural products, exhibiting a wide range of biological activities. rsc.orgbohrium.com The strained three-membered ring of [2-(2-Chloroethyl)cyclopropyl]benzene could serve as a linchpin in the synthesis of such compounds. Through strategic ring-opening reactions, the cyclopropane can be transformed into a more functionalized carbon chain, setting the stage for the construction of larger molecular frameworks.

For instance, Lewis acid-catalyzed ring-opening of the cyclopropane in the presence of a nucleophile could lead to the formation of a 1,3-disubstituted propane (B168953) derivative. This transformation would be highly valuable in the synthesis of natural products containing a phenyl group separated from a functionalized chain by three carbon atoms. Furthermore, the chloroethyl side chain could be readily converted into other functional groups, such as an azide (B81097) for the introduction of nitrogen or a phosphonium (B103445) salt for Wittig-type reactions, further expanding its synthetic utility.

Table 1: Potential Natural Product Scaffolds from this compound

Natural Product Class Key Synthetic Transformation Potential Intermediate
Phenylpropanoids Cyclopropane ring-opening and oxidation 3-Phenyl-5-chloropentan-1-ol
Alkaloids Nucleophilic substitution of the chloride followed by cyclization N-substituted 2-(2-phenylcyclopropyl)ethanamine

The presence of the phenyl group also allows for modifications of the aromatic ring, such as electrophilic aromatic substitution, to introduce additional functionality commonly found in natural products.

Utility in the Development of Fine Chemicals and Specialty Materials

The unique reactivity of this compound makes it a promising building block for the synthesis of fine chemicals and specialty materials. The chloroethyl group is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. acs.org For example, reaction with amines could lead to the synthesis of novel phenylethylamine derivatives, a common scaffold in pharmaceuticals.

Moreover, the cyclopropane ring can impart specific conformational rigidity to molecules, which is a desirable trait in the design of bioactive compounds and advanced materials. The phenylcyclopropane unit is found in a number of pharmacologically active compounds. nih.gov The combination of this rigid scaffold with the reactive chloroethyl chain could be exploited to create libraries of compounds for drug discovery and materials science.

Table 2: Potential Fine Chemicals Derived from this compound

Class of Fine Chemical Synthetic Strategy Potential Product
Agrochemicals Etherification of the chloroethyl group with a phenoxide 1-(2-(Aryloxy)ethyl)-2-phenylcyclopropane
Fragrances Elimination of HCl to form a vinyl group, followed by hydrogenation (2-Ethylcyclopropyl)benzene

Strategies for Constructing Architecturally Complex Molecules

The construction of architecturally complex molecules often relies on the use of versatile building blocks that can undergo a variety of transformations in a controlled manner. acs.org this compound offers multiple reaction sites that can be addressed sequentially or in tandem to build molecular complexity.

One powerful strategy would be to utilize the chloroethyl group to tether the molecule to a solid support, allowing for solid-phase synthesis of a library of compounds. The cyclopropane ring could then be subjected to a variety of solution-phase reactions to introduce diversity. Alternatively, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the phenyl ring, while the chloroethyl group is transformed into another reactive moiety. The high ring strain of the cyclopropane could also be harnessed in cycloaddition reactions to construct polycyclic systems. marquette.edu

Exploitation of Stereocenters for Chiral Product Synthesis

While this compound itself is achiral, its reactions can be controlled to generate chiral products with high stereoselectivity. The cyclopropane ring contains two stereogenic centers that can be revealed upon ring-opening. By employing chiral catalysts or reagents, it is possible to control the stereochemical outcome of these reactions. acs.orgorganic-chemistry.org

For example, an asymmetric Simmons-Smith cyclopropanation of a suitable precursor could be used to synthesize an enantiomerically enriched version of this compound. mdpi.com Alternatively, enzymatic resolutions could be employed to separate a racemic mixture of a derivative. Once a chiral version of the molecule is obtained, the stereocenters can direct the stereochemistry of subsequent reactions, a process known as chirality transfer. lookchem.com This would be particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the biological activity is often dependent on the specific stereoisomer.

Table 3: Strategies for Chiral Synthesis

Approach Description Potential Outcome
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction, such as a ring-opening or a substitution. Enantiomerically enriched 1,3-disubstituted products.
Chiral Auxiliaries Temporary attachment of a chiral group to guide the stereochemical course of a reaction. Diastereomerically pure intermediates that can be converted to enantiomerically pure products.

Future Perspectives and Emerging Research Directions for 2 2 Chloroethyl Cyclopropyl Benzene

Development of Novel Catalytic Transformations

The development of novel catalytic transformations for [2-(2-Chloroethyl)cyclopropyl]benzene is a promising area of research. The presence of the cyclopropane (B1198618) ring, the aromatic system, and the chloroethyl group offers multiple sites for catalytic activation.

Future research could focus on transition-metal-catalyzed cross-coupling reactions. The unique properties of the cyclopropane ring make it a viable partner in such reactions, acting either as a nucleophile in the form of an organometallic reagent or as an electrophile via its halide derivatives. researchgate.net For instance, enantioconvergent radical carbon-carbon cross-coupling of cyclopropyl (B3062369) radicals with terminal alkynes has been achieved using copper catalysis, providing access to enantioenriched cyclopropane building blocks. sustech.edu.cn This suggests the potential for developing stereoselective methods for the functionalization of this compound.

Another avenue for exploration is the catalytic ring-opening of the cyclopropane moiety. The inherent ring strain of cyclopropanes can be leveraged to access complex molecular architectures. bulletin.amresearcher.life For example, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridine with nucleophiles has been shown to induce C-C bond cleavage of the cyclopropane ring to form indolizine (B1195054) derivatives. mdpi.com The chloroethyl side chain in this compound could potentially participate in intramolecular ring-opening cascades, leading to the formation of novel polycyclic systems.

The following table outlines potential catalytic transformations for aryl cyclopropanes that could be adapted for this compound.

Catalyst SystemReaction TypePotential Outcome for this compound
Copper(I)/Chiral LigandEnantioconvergent Radical Cross-CouplingStereoselective introduction of substituents at the cyclopropane ring.
Palladium(0)/Phosphine LigandCross-coupling with Aryl HalidesFormation of diarylcyclopropane derivatives.
Gold(I) or Gold(III)Ring-opening/CycloisomerizationSynthesis of complex heterocyclic or carbocyclic frameworks.
Iron CatalysisReductive Ring OpeningRegioselective formation of functionalized acyclic compounds. nih.gov

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of this compound represents a frontier of research with the potential for novel and efficient bond-forming strategies.

Photochemical Reactivity: Aryl cyclopropanes are known to undergo photochemical reactions, often initiated by photoinduced electron transfer (PET). researchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for the ring-opening functionalization of aryl cyclopropanes under mild conditions. researchgate.net This methodology could be applied to this compound to generate radical intermediates that can participate in a variety of transformations, such as oxo-amination. researchgate.net The chloroethyl side chain could also be a site for intramolecular photochemical reactions, potentially leading to cyclization products.

Electrochemical Reactivity: Electrochemistry offers a green and sustainable alternative for chemical synthesis. acs.org Anodic oxidation of olefins can generate electrophilic alkene radical cations that can react in cycloaddition reactions to form cyclopropanes. nih.gov It is conceivable that electrochemical methods could be developed for the functionalization of the cyclopropane ring or the aromatic system of this compound. The chloroethyl group might also be susceptible to electrochemical reduction, providing another handle for synthetic manipulation. The merger of electrochemistry and transition metal catalysis is a particularly exciting area that could lead to novel transformations for this class of compounds. europa.eu

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of functionalized cyclopropanes is no exception. acs.org Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic routes.

Biocatalysis: A significant advancement in green cyclopropanation is the use of enzymes. nih.gov Mycolic Acid Cyclopropane Synthases (MACSs) are a class of enzymes that catalyze the cyclopropanation of double bonds using S-adenosyl-L-methionine (SAM) as a methylene (B1212753) donor, avoiding the need for hazardous diazo compounds. nih.gov The development of engineered enzymes could provide a green route to chiral cyclopropane-containing molecules. researchgate.net Biocatalysis could be envisioned for both the synthesis of the cyclopropane ring in precursors to this compound and for the enantioselective functionalization of the final molecule.

The following table summarizes some green chemistry approaches applicable to cyclopropane synthesis.

Green Chemistry ApproachKey FeaturesPotential Application to this compound
Biocatalysis (e.g., MACSs)Avoids hazardous reagents like diazo compounds, potential for high stereoselectivity. nih.govEnantioselective synthesis of the cyclopropane ring.
Alternative Reaction MediaUse of water or ionic liquids to reduce volatile organic solvent waste. acs.orgGreener synthesis of the title compound and its derivatives.
PhotocatalysisUses visible light as a renewable energy source for chemical transformations. acs.orgMild and selective functionalization of the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering benefits such as improved safety, scalability, and reproducibility. researchgate.net The application of these technologies to the synthesis of this compound and its derivatives is a logical next step.

Continuous-flow systems are particularly well-suited for handling hazardous intermediates and for optimizing reaction conditions. rsc.org The synthesis of cyclopropane rings has been successfully demonstrated in flow, for instance, through the conversion of hydrazones to diazo species followed by cyclopropanation. rsc.org A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has also been reported, highlighting the potential for multi-step syntheses in flow. researchgate.netresearchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for screening in drug discovery or materials science. researchgate.net By integrating flow chemistry with automated purification and analysis, the discovery and development of new molecules based on this scaffold could be significantly accelerated.

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for understanding reaction mechanisms and predicting the reactivity of molecules. For this compound, computational studies could provide invaluable insights into its potential transformations.

DFT calculations can be used to model the transition states of potential reactions, such as the ring-opening of the cyclopropane. researchgate.net This can help in understanding the regioselectivity and stereoselectivity of these reactions and in designing catalysts that favor desired outcomes. For instance, computational studies have been used to elucidate the mechanism of cyclopropanation reactions and to explain the origin of diastereoselectivity. researchgate.net

Furthermore, computational methods can be employed to design new derivatives of this compound with specific electronic or steric properties. By calculating reactivity descriptors, it may be possible to predict how different substituents on the benzene (B151609) ring or modifications to the chloroethyl side chain would influence the molecule's reactivity. This in silico approach can guide experimental work, saving time and resources in the search for new functional molecules.

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